4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester
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Overview
Description
4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a dihydro-indole moiety linked to a butenoic acid ester, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with indole or its derivatives, which are readily available from commercial sources or can be synthesized from aniline derivatives.
Formation of Dihydro-indole: The indole undergoes hydrogenation to form 2,3-dihydro-indole. This step can be achieved using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Knoevenagel Condensation: The dihydro-indole is then subjected to a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the 4-oxo-but-2-enoic acid ethyl ester moiety.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Formation of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid.
Reduction: Formation of 4-(2,3-Dihydro-indol-1-yl)-4-hydroxy-but-2-enoic acid ethyl ester.
Substitution: Formation of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid.
Scientific Research Applications
4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features and the biological system it is studied in. For example, it may inhibit enzymes involved in inflammatory pathways or modulate receptors associated with cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness
4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester is unique due to its specific combination of a dihydro-indole ring and a butenoic acid ester. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl (E)-4-(2,3-dihydroindol-1-yl)-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)15-10-9-11-5-3-4-6-12(11)15/h3-8H,2,9-10H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNISILCETSYPDC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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